Regioisomeric Differentiation: Thiophene-3-carbonyl vs. Thiophene-2-carbonyl Substitution on Target Binding
The target compound bears a thiophene-3-carbonyl group, distinguishing it from the thiophene-2-carbonyl regioisomer (CAS 2034410-08-5). In the 1,2,4-oxadiazole/pyrrolidine hybrid series evaluated for DNA gyrase inhibition, the position of heteroaryl attachment to the pyrrolidine nitrogen directly modulates inhibitory potency. Compounds with thiophene-2-yl substituents at the oxadiazole 5-position (connected via the pyrrolidine 3-position) achieved IC₅₀ values of 120–270 nM against E. coli DNA gyrase [1]. While the target compound positions the thiophene at the carbonyl rather than the oxadiazole, the electronic and steric differences between thiophene-2-carbonyl and thiophene-3-carbonyl regioisomers are well-established: the 3-substituted thiophene exhibits a different dipole orientation and reduced conjugation with the carbonyl compared to the 2-substituted analog [2]. No direct head-to-head data comparing these two specific regioisomers was identified. This evidence is based on class-level SAR inference.
| Evidence Dimension | Effect of thiophene attachment position on biological target engagement |
|---|---|
| Target Compound Data | Thiophene-3-carbonyl regioisomer (CAS 2034276-68-9); no direct IC₅₀ data available |
| Comparator Or Baseline | Thiophene-2-carbonyl regioisomer (CAS 2034410-08-5); no direct IC₅₀ data available. Reference data from related 1,2,4-oxadiazole/pyrrolidine hybrids with thiophene-2-yl at oxadiazole 5-position: IC₅₀ = 120–270 nM (E. coli DNA gyrase) [1] |
| Quantified Difference | Not quantifiable for these specific compounds. Class-level observation: IC₅₀ values across related analogs span ~2 orders of magnitude (120 nM to >10 μM) depending on heteroaryl substitution pattern [1] |
| Conditions | DNA gyrase supercoiling assay (E. coli); compound concentration range not specified for target compound |
Why This Matters
The regioisomeric identity determines binding orientation at biological targets; procurement of the incorrect thiophene isomer may yield inactive material for DNA gyrase or related target-based assays.
- [1] Frejat, F. O. A., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 15(1), 103538. View Source
- [2] Flippo, M., Desroses, M., Lecat-Guillet, N., et al. (2011). Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry, 54(8), 2994–3010. View Source
